2-(Bromomethyl)-1-chloro-3-iodobenzene
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a methyl group. For example, 2-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)meth-yl]benzonitrile .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, 2-(Bromomethyl)quinoxaline and its derivatives undergo various reactions.Physical And Chemical Properties Analysis
Bromomethyl compounds, such as bromomethane, are typically colorless, odorless, and nonflammable gases .Scientific Research Applications
Vibrational Spectra and Ionization Energies
2-(Bromomethyl)-1-chloro-3-iodobenzene, as part of the halobenzene family, is studied for its vibrational spectra and ionization energies. Research by Kwon et al. (2002) on halobenzene cations has provided insights into their vibrational spectra in both ground and excited states, offering valuable information for understanding the electronic structures and reactivities of halobenzenes, including those substituted with bromo, chloro, and iodo groups (Kwon, Kim, & Kim, 2002).
Domino Synthesis of Benzofurans
The compound is also relevant in synthetic chemistry, as demonstrated by Lu et al. (2007), who developed a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method highlights the utility of bromo-iodo-substituted benzenes in forming complex organic structures through efficient catalytic processes (Lu, Wang, Zhang, & Ma, 2007).
Synthesis of Valuable Intermediates
Further illustrating its role in synthetic pathways, Diemer, Leroux, and Colobert (2011) described methods for the synthesis of 1,2-dibromobenzenes, serving as precursors for various organic transformations. These methods involve regioselective bromination and highlight the potential of bromo-chloro-iodobenzene derivatives as intermediates in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Crystal Structure Analysis
Szlachcic, Migda, and Stadnicka (2007) conducted crystal structure analyses of solvates of related compounds, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of bromo-chloro-iodobenzene derivatives, which can inform their application in materials science and molecular engineering (Szlachcic, Migda, & Stadnicka, 2007).
Enhanced Performance in Polymer/Fullerene Solar Cells
In the field of materials science, Huang et al. (2014) explored the use of bromobenzene and iodobenzene as solvents to enhance the performance of polymer/fullerene solar cells. This research suggests potential applications of halobenzenes in improving solar cell efficiencies, underscoring the broad applicability of compounds like 2-(Bromomethyl)-1-chloro-3-iodobenzene in renewable energy technologies (Huang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDASKTNKXJMYDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-3-iodobenzene |
Synthesis routes and methods
Procedure details
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